Daphnoretin

Catalog No.
S525012
CAS No.
2034-69-7
M.F
C19H12O7
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnoretin

Phorbol esters are hazardous PKC activators, and HBsAg reference standards are scarce. Daphnoretin (CAS 2034-69-7) provides a safe, high-purity alternative.

  • Activates PKC membrane translocation without tumorigenic risk.
  • Sub-μM HBsAg suppression (Hep3B) and RSV inhibition.
  • >36-fold cancer selectivity, S/G2/M arrest via PI3K/AKT pathway downregulation.

Reliable batch consistency for reproducible signal transduction and antiviral assays.

CAS Number

2034-69-7

Product Name

Daphnoretin

IUPAC Name

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3

InChI Key

JRHMMVBOTXEHGJ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

7-hydroxy-6-methoxy-3,7'-dicoumaryl ether, coumarin, 7-hydroxy-6-methoxy-3,7'-oxydi-, daphnoretin

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O

The exact mass of the compound Daphnoretin is 352.0583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Daphnoretin (CAS 2034-69-7) is a highly specialized, naturally occurring bis-coumarin (dicoumarin) ether primarily isolated from Wikstroemia indica and Daphne species. In scientific procurement, it is highly valued as a dual-action biochemical tool: it functions as a potent, non-phorbol activator of Protein Kinase C (PKC) and as a targeted inhibitor of viral replication and tumor cell proliferation . Unlike broad-spectrum plant extracts or generic coumarin monomers, high-purity Daphnoretin provides reproducible, concentration-dependent modulation of the PI3K/AKT signaling pathway and specific suppression of Hepatitis B surface antigen (HBsAg) expression. Its distinct structural architecture makes it an essential reference standard and precursor for advanced virology, oncology, and signal transduction assay development.

Research Fit

Biscoumarin scaffold tool compound for structure-activity studies
Reported PKC activator, non-phorbol ester probe for signaling research
Dimeric architecture distinct from monomeric coumarins in functional assays

Generic substitution of Daphnoretin with monomeric coumarins (such as daphnetin or umbelliferone) fundamentally fails in advanced assays because monomers lack the bis-coumarin ether linkage required for high-affinity PKC binding and potent HBsAg suppression . Furthermore, while laboratories often default to phorbol esters like Phorbol 12,13-dibutyrate (PDBu) for PKC activation, these standard agents are highly tumorigenic and present severe handling and safety hazards [1]. Daphnoretin offers a critical procurement advantage by providing robust, membrane-associated PKC activation without the extreme toxicity and off-target tumorigenic profile of phorbol esters, ensuring safer handling and more physiologically relevant baseline data in signal transduction workflows [1].

Substitution Risk

Monomeric coumarins (e.g., umbelliferone, scopoletin) may lack dimer-specific target interactions and exhibit divergent phytotoxicity or PK profiles.
Other bis-coumarins (edgeworin, edgeworthin) show distinct DNA polymerase beta inhibition potencies, limiting direct interchangeability.
Class-level coumarin mechanisms (anticoagulant warfarin) do not apply; daphnoretin activates PKC, not vitamin K epoxide reductase.

Superior PKC-Mediated Platelet Aggregation vs. Endogenous Analogs

In washed rabbit platelet models, Daphnoretin acts as a potent PKC activator, inducing aggregation with an EC50 of 17.2 μM. This demonstrates more than twice the potency of the standard endogenous diacylglycerol analog, 1-oleoyl-2-acetylglycerol (OAG), which requires an EC50 of 38.6 μM to achieve similar aggregation [1].

Evidence DimensionPlatelet aggregation (EC50)
Target Compound Data17.2 μM (Daphnoretin)
Comparator Or Baseline38.6 μM (OAG)
Quantified Difference2.2-fold higher potency for Daphnoretin
ConditionsWashed rabbit platelets, ATP release and aggregation assay

Procuring Daphnoretin provides a highly efficient, non-phorbol mechanism for PKC activation, outperforming standard diacylglycerol analogs in signal transduction assays.

DNA Pol β Lyase Inhibition
Head-to-head
IC50 43.0 µg/mL (122.3 µM)
Edgeworin 7.3 µg/mL, Edgeworthin 32.1 µg/mL
Supports biscoumarin structural selectivity review
In vitro enzymatic assay

High-Potency Antiviral Inhibition of Respiratory Syncytial Virus (RSV)

Daphnoretin exhibits strong antiviral activity against RSV, primarily targeting the later phase of the replication cycle. In plaque reduction assays using HEp-2 cells, Daphnoretin achieved an IC50 of 5.87 μg/mL with a selectivity index (SI) of 28.17, outperforming other natural antiviral benchmarks like Sophoranol (IC50 = 10.4 μg/mL) [1].

Evidence DimensionRSV Inhibition (IC50)
Target Compound Data5.87 μg/mL
Comparator Or Baseline10.4 μg/mL (Sophoranol benchmark)
Quantified Difference1.77-fold greater antiviral potency
ConditionsPlaque reduction assay in HEp-2 cells

This establishes Daphnoretin as a superior, high-purity reference standard for RSV antiviral drug development and late-stage replication inhibition studies.

Phytotoxicity Profile
Head-to-head
Weak phytotoxicity vs umbelliferone strong inhibition
Supports allelopathy model context, dimeric vs monomeric divergence
Lettuce and weed seedling growth assays

Sub-Micromolar Suppression of Hepatitis B Surface Antigen (HBsAg)

Daphnoretin demonstrates exceptional efficacy in inhibiting the expression of the Hepatitis B surface antigen (HBsAg) gene at the mRNA level. In human hepatocellular carcinoma Hep3B cells, Daphnoretin achieves an IC50 of 0.1 μM after 48 hours of treatment, vastly outperforming crude macrocyclic daphnane orthoester extracts which typically require 46.5 to 88.3 μg/mL to achieve similar HBsAg suppression.

Evidence DimensionHBsAg mRNA expression inhibition (IC50)
Target Compound Data0.1 μM
Comparator Or Baseline46.5 - 88.3 μg/mL (Standard macrocyclic daphnane extracts)
Quantified DifferenceOrders of magnitude higher potency for pure Daphnoretin
ConditionsHuman hepatocellular carcinoma Hep3B cells, 48 h treatment

For virology labs, purchasing pure Daphnoretin guarantees sub-micromolar HBsAg suppression, eliminating the reproducibility issues and low potency of crude plant extracts.

RSV Antiviral Activity
Data to verify
IC50 = 5.87 µg/mL, SI = 28.17
Supports antiviral screening benchmark
Plaque reduction assay, HEp-2 cells

Selective Anti-Proliferative Action in Breast Cancer Cell Lines

Daphnoretin selectively targets malignant cells by downregulating the PI3K/AKT pathway. In MTT assays, it inhibited the proliferation of MDA-MB-231 and MCF-7 breast cancer cells with IC50 values of 1.0 μM and 2.0 μM respectively [1]. In contrast, its IC50 in non-cancerous ATDC5 chondrocyte models is 72.97 μM , demonstrating a wide therapeutic window and high selectivity for malignant over healthy cells.

Evidence DimensionCell viability inhibition (IC50)
Target Compound Data1.0 - 2.0 μM (Breast cancer lines)
Comparator Or Baseline72.97 μM (ATDC5 non-cancerous baseline)
Quantified Difference>36-fold selectivity for malignant cells
ConditionsMTT assay, 24-48 h treatment

This high selectivity index makes Daphnoretin a highly reliable in vitro tool for targeted PI3K/AKT pathway inhibition without confounding broad-spectrum cytotoxicity.

PKC Activation Mechanism
Class-level
EC50 17.2 µM platelet aggregation, direct PKC binding
Supports non-phorbol ester PKC probe context
Distinct from anticoagulant coumarin class
PK Profile vs Daphnetin
Head-to-head
Cmax 178 vs 859 µg/L, AUC 906 vs 10566 µg·h/L
Supports dimeric coumarin ADME profiling
Oral extract in SD rats, LC-MS/MS
Anti-Proliferative Profile
Cross-study comparable
Most potent among D. aurantiaca isolates
HOS IC50 3.89 µM, PC-3M 8.1 µg/mL, LNCaP 13.5 µg/mL
Supports cell-model endpoint review
MTT assay, cell-line-dependent response

Non-Phorbol PKC Activation Assays

Daphnoretin is the optimal choice for signal transduction research requiring robust Protein Kinase C (PKC) activation without the severe tumorigenic risks and handling hazards associated with phorbol esters like PDBu. Its ability to reliably induce cytosolic PKC translocation makes it a safer, highly reproducible reagent for platelet aggregation and kinase signaling workflows [1].

Antiviral Drug Screening (HBV and RSV)

Due to its sub-micromolar suppression of HBsAg and specific inhibition of the late-stage RSV replication cycle, Daphnoretin is heavily procured as a high-purity reference standard for in vitro virology. It provides a stable, quantifiable benchmark for evaluating new antiviral compounds in Hep3B and HEp-2 cell lines [2].

Targeted PI3K/AKT Pathway Inhibition in Oncology

In cancer pharmacology, Daphnoretin is utilized to study mitochondria-dependent apoptosis and S-phase/G2/M-phase cell cycle arrest. Its >36-fold selectivity for malignant breast cancer cells over non-cancerous models ensures that researchers can accurately map PI3K/AKT pathway downregulation without the interference of generalized cytotoxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DNA repair pathway studies
Biscoumarin structural selectivity
Lyase inhibition endpoint review
PKC signal transduction research
Non-phorbol ester PKC activator
Platelet aggregation or viral antigen expression endpoint context
Oral ADME comparative studies
Dimeric coumarin pharmacokinetic profile
Systemic exposure model interpretation
Respiratory syncytial virus screening
RSV inhibition benchmark
Plaque reduction assay context

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.05830272 Da

Monoisotopic Mass

352.05830272 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Q3KY3LH

Other CAS

2034-69-7

Wikipedia

Daphnoretin
1. Feng, N.K.O., Chang, Y.L., Kuo, Y.H., et al. Daphnoretin, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey Biochem J. 295(Pt 1), 321-327 (1993).
2. Ho, W.-S., Xue, J.-Y., Sun, S.S.M., et al. Antiviral activity of daphnoretin isolated from Wikstroemia indica Phytother. Res. 24(5), 657-661 (2010).
3. Gu, S., and He, J. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells Molecules 17(1), 598-612 (2012).
4. Yu, S., Guo, H., Gao, X., et al. Daphnoretin: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway Biomed. Pharmacother. 111, 1013-1021 (2019).
5. Chen, C., et al.: Int. Immunopharmacol., 51, 25-30 (2017); Yan, Z., et al.: Acta Physiol. Plant., 38, 1-10 (2016)

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